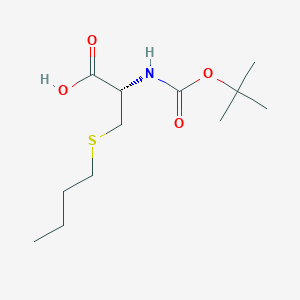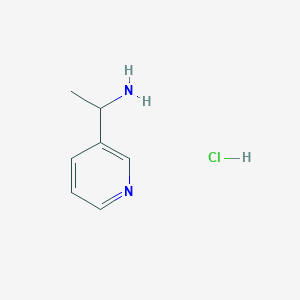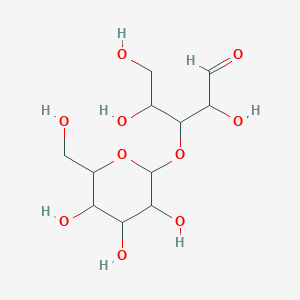![molecular formula C19H16O4 B13387797 [14C]Warfarin](/img/structure/B13387797.png)
[14C]Warfarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[14C]Warfarin is a radiolabeled form of warfarin, a well-known anticoagulant used to prevent blood clots. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of vitamin K-dependent clotting factors. The radiolabeled version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of warfarin in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [14C]Warfarin involves the incorporation of the radioactive carbon isotope, carbon-14, into the warfarin molecule. This is typically achieved through a multi-step synthetic process:
Starting Material: The synthesis begins with a precursor molecule that contains the carbon-14 isotope.
Coupling Reaction: The precursor is then coupled with a suitable reagent to form the warfarin structure. This step often involves the use of catalysts and specific reaction conditions to ensure the incorporation of the radioactive isotope.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity of the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound. The production facilities must adhere to regulatory guidelines for handling and disposing of radioactive materials.
Analyse Des Réactions Chimiques
Types of Reactions
[14C]Warfarin undergoes various chemical reactions, including:
Oxidation: Warfarin can be oxidized to form hydroxywarfarin metabolites.
Reduction: Reduction reactions can convert warfarin to its reduced forms.
Substitution: Warfarin can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products
Hydroxywarfarin: Formed through oxidation.
Reduced Warfarin: Formed through reduction.
Substituted Warfarin Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
[14C]Warfarin is extensively used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of warfarin in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of warfarin.
Drug Interaction Studies: Evaluating the interactions between warfarin and other drugs.
Toxicology: Assessing the toxicological effects of warfarin and its metabolites.
Clinical Research: Understanding the effects of warfarin in different patient populations and conditions.
Mécanisme D'action
Warfarin exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for converting vitamin K epoxide to its active form, vitamin K hydroquinone. By inhibiting this enzyme, warfarin reduces the levels of active vitamin K, which is necessary for the carboxylation and activation of clotting factors II, VII, IX, and X. This results in decreased clotting ability and prevents the formation of blood clots.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicoumarol: Another vitamin K antagonist with similar anticoagulant properties.
Acenocoumarol: A synthetic derivative of coumarin used as an anticoagulant.
Phenprocoumon: Another coumarin derivative with anticoagulant effects.
Uniqueness of [14C]Warfarin
This compound is unique due to its radiolabeled carbon-14 isotope, which allows for precise tracking and measurement in biological systems. This makes it an invaluable tool for studying the pharmacokinetics and metabolism of warfarin, providing insights that are not possible with non-radiolabeled compounds.
Propriétés
Formule moléculaire |
C19H16O4 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
4-hydroxy-3-(3-oxo-1-phenyl(214C)butyl)chromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i11+2 |
Clé InChI |
PJVWKTKQMONHTI-OZUIXNLOSA-N |
SMILES isomérique |
CC(=O)[14CH2]C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


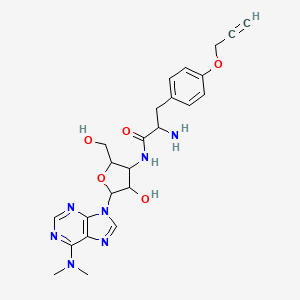

![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)
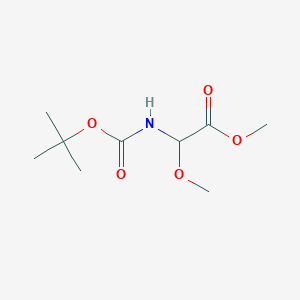
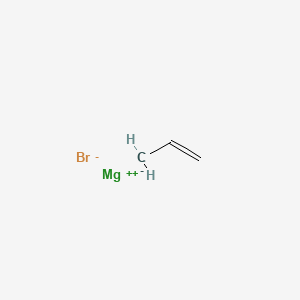
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)
